molecular formula C16H19N5O5S B2761268 N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-45-3

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2761268
CAS No.: 868226-45-3
M. Wt: 393.42
InChI Key: TVZSPDHTNSUHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide features a dihydropyrimidinone core substituted with a furan-2-carboxamide group, a thioether linkage, and a tetrahydrofuran (THF)-derived amine. The thioether bridge may contribute to metabolic stability compared to ether or ester linkages.

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5S/c17-13-12(19-14(23)10-4-2-6-26-10)15(24)21-16(20-13)27-8-11(22)18-7-9-3-1-5-25-9/h2,4,6,9H,1,3,5,7-8H2,(H,18,22)(H,19,23)(H3,17,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZSPDHTNSUHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with notable biological activity, particularly as an inhibitor of thymidylate synthase, which plays a crucial role in nucleotide synthesis. This compound has garnered attention for its potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula for this compound is C18H19F2N5O4SC_{18}H_{19}F_2N_5O_4S with a molecular weight of approximately 439.44 g/mol. Its structure includes several functional groups that contribute to its biological properties:

  • Amino Group : Contributes to the compound's reactivity and potential for biological interactions.
  • Oxo Group : Enhances the molecule's ability to form hydrogen bonds, which can be critical for binding to biological targets.
  • Thio Group : May play a role in the mechanism of action by facilitating interactions with thiol-containing biomolecules.

Structural Features

FeatureDescription
Molecular Weight439.44 g/mol
Functional GroupsAmino, oxo, thio
Bioactive PotentialDual inhibitor of thymidylate synthase; potential antimicrobial properties

Anticancer Properties

Research indicates that N-(4-amino-6-oxo...) exhibits significant antiproliferative effects on cancer cells through its action as a dual inhibitor of thymidylate synthase. This enzyme is critical for DNA synthesis and repair, making it a prime target in cancer therapy. The inhibition of thymidylate synthase can lead to reduced nucleotide availability, ultimately resulting in decreased cell proliferation.

Case Study: In Vitro Antitumor Evaluation
A study evaluated the compound's effectiveness against various cancer cell lines, demonstrating a promising reduction in cell viability at micromolar concentrations. The results suggested that the compound could serve as a lead candidate for further development in oncology.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-amino-6-oxo...) has shown potential antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, indicating that this compound may also be useful in treating infections.

Table: Comparison with Known Anticancer Agents

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine derivativeAnticancer agent targeting thymidylate synthase
MethotrexateFolate analogueAntimetabolite used in cancer therapy
CapecitabineProdrug of 5-fluorouracilAnticancer agent with selective tumor targeting
N-(4-amino-6-oxo...)Tetrahydrofuran moiety and thiophene ringDual inhibition mechanism; potential for overcoming resistance

The dual inhibition mechanism of N-(4-amino-6-oxo...) is believed to involve both direct enzyme inhibition and modulation of related metabolic pathways. This multifaceted approach may enhance its efficacy compared to traditional single-target agents like 5-fluorouracil.

Interaction Studies

Understanding how N-(4-amino-6-oxo...) interacts with biological systems is crucial for elucidating its mechanism of action. Studies utilizing molecular docking simulations have suggested favorable binding affinities to thymidylate synthase, supporting its role as an effective inhibitor.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Thiophene vs. Furan Substitution
  • Target Compound : Contains a furan-2-carboxamide group.
  • Analog () : Replaces furan with thiophene-2-carboxamide (sulfur instead of oxygen in the aromatic ring).
    • Impact : Thiophene’s larger atomic radius and lower electronegativity may alter π-π stacking interactions and bioavailability. Furan’s oxygen atom could improve solubility but reduce lipophilicity compared to thiophene .
Dihydropyrimidinone vs. Tetrahydrothienopyrimidine
  • Analog (): Features a tetrahydrothieno[2,3-d]pyrimidine core with a thioxo group. Impact: The thienopyrimidine core may enhance rigidity and binding affinity to enzymes like thymidine phosphorylase (TP), whereas the dihydropyrimidinone core in the target compound could favor hydrogen bonding with polar residues .

Substituent Variations

THF-Derived Amine vs. Morpholine/Pyrrolidine
  • Target Compound : Includes a (tetrahydrofuran-2-yl)methyl amine.
  • Analog () : Uses morpholinyl or pyrrolidinyl groups.
    • Impact : Morpholine improves aqueous solubility but may increase metabolic oxidation. The THF-derived amine balances solubility and stability due to its semi-rigid structure .
Thioether vs. Oxoethyl Linkages
  • Analog () : Contains {[2-(4-methoxyphenyl)-2-oxoethyl]thio} groups.
    • Impact : The oxoethyl group introduces a ketone, which could participate in redox reactions, whereas the thioether in the target compound offers greater resistance to hydrolysis .
Thymidine Phosphorylase (TP) Inhibition
  • Analog () : Dihydropyrimidone derivatives (e.g., methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-ylate) exhibit TP inhibition (IC₅₀ = 448.9 ± 4.1 µM).
Antitumor Activity
  • Analog (): A thieno[2,3-d]pyrimidine carboxamide with a dimethylaminoethyl group shows antitumor activity via kinase inhibition.
  • Target Compound: The furan-carboxamide and THF groups may target similar pathways but with altered pharmacokinetics due to reduced basicity compared to dimethylaminoethyl substituents .

Physicochemical and Structural Data

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Thiophene Analog () Thienopyrimidine ()
Core Structure Dihydropyrimidinone Dihydropyrimidinone Tetrahydrothieno[2,3-d]pyrimidine
Aromatic Group Furan-2-carboxamide Thiophene-2-carboxamide Phenylthioether
Key Substituent THF-methylamine N/A 3-Amino-thioxo group
Solubility (Predicted) Moderate (THF enhances) Low (thiophene reduces polarity) Low (thienopyrimidine rigidity)
Metabolic Stability High (thioether resistant to hydrolysis) Moderate Low (thioxo prone to oxidation)

NMR Spectral Analysis ()

  • Regions A (39–44 ppm) and B (29–36 ppm) : Chemical shifts in the target compound’s THF-methylamine and thioether regions likely differ from analogs with morpholine or oxoethyl groups, suggesting distinct electronic environments influencing binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions. Key intermediates include tetrahydrofuran-2-ylmethylamine derivatives and thiol-containing pyrimidine precursors. Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C for cyclization) are critical. Use HPLC or TLC for purity checks at each step .
  • Data Optimization : Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometric ratios (e.g., 1.2:1 for amine:thiol coupling) and using catalysts like triethylamine .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1H/13C NMR to confirm the tetrahydrofuran ring (δ 3.5–4.5 ppm for oxymethylene protons) and pyrimidine core (δ 8.2–8.5 ppm for NH groups).
  • HRMS : To validate molecular weight (e.g., expected [M+H]+ at m/z ~450–500).
  • X-ray crystallography : For absolute stereochemistry determination, particularly for the thioether linkage and furan-carboxamide orientation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via UPLC-MS.
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order models. Stability is typically highest at pH 7.4 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine-thioether derivatives?

  • Methodology :

  • Comparative SAR analysis : Tabulate bioactivity data (e.g., IC50 values) against structural variations (e.g., substituents on the tetrahydrofuran or pyrimidine moieties). For example:
Compound ModificationTarget Enzyme IC50 (nM)Cell-Based Activity (GI50, µM)
6-Ethyl substitution (analog)54 (TS), 19 (DHFR)0.12–0.45 (tumor cells)
6-Methyl substitution (analog)210 (TS), 85 (DHFR)1.2–3.8 (tumor cells)
Source: Adapted from dual TS/DHFR inhibitor studies
  • Mechanistic assays : Use isothermal titration calorimetry (ITC) to compare binding affinities for targets like thymidylate synthase (TS) .

Q. How can computational modeling predict binding modes of this compound with enzymes like dihydrofolate reductase (DHFR)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding between the carboxamide group and DHFR’s Asp27).
  • MD simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. What experimental designs validate the compound’s mechanism of action in cellular models?

  • Methodology :

  • Gene knockout/knockdown : Use CRISPR-Cas9 to silence DHFR or TS in cancer cell lines. Compare compound efficacy (e.g., IC50 shifts from 0.15 µM to >5 µM in DHFR-null cells).
  • Metabolomic profiling : Quantify dTMP/dUMP ratios via LC-MS to confirm TS inhibition .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

  • Solutions :

  • Activation of carboxyl groups : Use HATU or EDC/NHS for efficient amide bond formation.
  • Purification : Employ gradient flash chromatography (silica gel, 5–10% MeOH/DCM) to isolate the product from unreacted starting materials .

Q. Which in vitro assays are suitable for preliminary toxicity screening?

  • Assays :

  • Hepatotoxicity : CYP450 inhibition assays (e.g., CYP3A4 IC50 determination).
  • Cardiotoxicity : hERG channel binding assays (patch-clamp or fluorescence-based).
  • Genotoxicity : Ames test for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.